3-(3-Bromophenyl)-2-methylpropionitrile
Description
3-(3-Bromophenyl)-2-methylpropionitrile is a nitrile-containing aromatic compound characterized by a bromine-substituted phenyl ring and a methyl group adjacent to the nitrile functionality. The bromine atom at the meta position of the phenyl ring enhances electronic effects (e.g., electron-withdrawing nature), while the nitrile group contributes to polarity and reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10BrN/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8H,5H2,1H3 |
InChI Key |
VSNCJGMWIFUZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Patterns
- 3-(3-Bromophenyl)-2-methylpropionitrile vs. 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0) :
The latter features a benzoyl group (C₆H₅CO-) instead of bromine, increasing molecular weight (235.28 vs. ~224.07 for C₁₀H₁₀BrN) and introducing ketone-based reactivity . - This compound vs. 2-(3-Bromophenyl)-2-methylpropanoic acid: The propanoic acid derivative replaces the nitrile (-CN) with a carboxylic acid (-COOH), altering solubility (higher hydrophilicity) and acidity (pKa ~4-5) .
Functional Group Diversity
- Nitrile vs. Amino Groups: Compounds like 3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (CAS 1049606-74-7) incorporate amino groups, enhancing hydrogen-bonding capacity and basicity compared to the non-polar nitrile in the target compound .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound* | C₁₀H₁₀BrN | ~224.07 | 3-Bromophenyl, methyl | Nitrile (-CN) |
| 2-(3-Benzoylphenyl)propionitrile | C₁₆H₁₃NO | 235.28 | 3-Benzoylphenyl | Nitrile, ketone |
| 2-(3-Bromophenyl)-2-methylpropanoic acid | C₁₀H₁₁BrO₂ | 257.10 | 3-Bromophenyl, methyl | Carboxylic acid (-COOH) |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | C₁₆H₁₂BrO | 315.17 | 3-Bromophenyl, enone | Ketone, alkene |
*Estimated based on structural analogs.
- Boiling Points/Melting Points : Nitriles generally exhibit higher boiling points than carboxylic acids due to dipole-dipole interactions but lower than alcohols/amines with hydrogen bonding .
- Reactivity : The nitrile group in the target compound may undergo hydrolysis to carboxylic acids or reduction to amines, whereas the benzoyl derivative (CAS 42872-30-0) is prone to nucleophilic attacks at the ketone .
Key Research Findings
- Electronic Effects: Bromine’s electron-withdrawing nature increases the nitrile group’s electrophilicity, facilitating nucleophilic additions compared to non-halogenated analogs .
- Thermal Stability : Methyl groups adjacent to nitriles (as in the target compound) may hinder polymerization, enhancing stability during storage .
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